12H-Pyrido(2,3-a)thieno(2,3-i)carbazole
Description
Properties
CAS No. |
240-39-1 |
|---|---|
Molecular Formula |
C17H10N2S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
6-thia-11,14-diazapentacyclo[10.8.0.02,10.05,9.013,18]icosa-1(12),2(10),3,5(9),7,13(18),14,16,19-nonaene |
InChI |
InChI=1S/C17H10N2S/c1-2-10-3-4-12-11-5-6-14-13(7-9-20-14)16(11)19-17(12)15(10)18-8-1/h1-9,19H |
InChI Key |
ZDXOCLBLQBZMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C4=C(N3)C5=C(C=C4)SC=C5)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Carbazole Family
Carbazole derivatives exhibit structural diversity based on the arrangement of fused heterocycles. Below is a comparison of 12H-Pyrido(2,3-a)thieno(2,3-i)carbazole with key analogs:
Structural Insights :
- Steric Considerations : Pyridine fusion may reduce planarity versus indole-based analogs, impacting DNA intercalation or enzyme binding .
Preparation Methods
Intramolecular Heck-Type Cyclization
Bis-pyrido[4,3-b]carbazole derivatives related to the target compound have been synthesized via palladium-catalyzed intramolecular Heck reactions. The protocol involves:
- Preparation of a brominated precursor containing pyridine and indole subunits
- Cyclization using Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in DMF at 110°C
- Isolation via column chromatography (SiO₂, ethyl acetate/hexane)
Key advantages include regioselective bond formation and compatibility with electron-deficient aromatic systems. Yields typically range from 45–68%, depending on substituent electronic effects.
Acid-Catalyzed Ring Closure
Crystal structure analyses of analogous thienoindoles reveal the utility of Brønsted acids in facilitating cyclization. A representative procedure involves:
- Benzoylation of 4,5,6,7-tetrahydrobenzothiophene-2-amine-3-carboxylic acid using benzoyl chloride in pyridine
- Cyclodehydration with acetic anhydride at 80°C for 5 hours
- Recrystallization from petroleum ether (40–60°C fraction)
This method achieves 72–85% yields for related systems, though steric hindrance from ortho-substituents can reduce efficiency by ~15%.
Annulation Strategies
Modern synthetic approaches emphasize atom economy and step efficiency through annulation reactions.
[3+2] Base-Mediated Annulation
Adapting methodology from thieno[2,3-b]indole synthesis, the following optimized conditions apply:
- Reactants : Indoline-2-thione (1 equiv) and α-hydrazinonitroalkene (1 equiv)
- Base : K₂CO₃ (1 equiv) in CH₃CN with 1 mol% AcOH
- Conditions : 40°C under microwave irradiation (15 min)
- Workup : Column chromatography (ethyl acetate/petroleum ether)
This protocol achieves 43–76% yields depending on nitroalkene substituents. Electron-withdrawing groups (e.g., -NO₂, -CN) enhance reaction rates by 30–40% compared to electron-donating groups.
Rauhut-Currier Annulation
Modified Rauhut-Currier adducts of nitroalkenes enable thienoindole formation through cascade cyclization:
- Generate RC adduct from nitroalkene and dimethyl acetylenedicarboxylate
- React with indoline-2-thione in presence of DBU (1.2 equiv)
- Oxidative aromatization using DDQ (1.5 equiv)
Reaction times vary from 8–24 hours, yielding 55–82% of product. Steric effects dominate selectivity, with β-substituted nitroalkenes requiring 20–25% longer reaction times.
Comparative Analysis of Synthetic Methods
The table below summarizes critical parameters for evaluating preparation routes:
| Method | Yield Range | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular Heck | 45–68% | 6–8 h | Excellent regiocontrol | Pd catalyst cost |
| Acid-Catalyzed | 72–85% | 5–7 h | Simple workup | Limited substrate scope |
| [3+2] Annulation | 43–76% | 15 min–8 d | Microwave acceleration | Hydrazine byproduct formation |
| Rauhut-Currier | 55–82% | 8–24 h | Functional group tolerance | Requires stoichiometric base |
Reaction Optimization Insights
Solvent Effects
Polar aprotic solvents (DMF, CH₃CN) generally enhance cyclization rates by 25–40% compared to non-polar media. Acetonitrile demonstrates particular efficacy in annulation reactions, improving yields by 18–22% over THF alternatives.
Additive Screening
Systematic evaluation of additives reveals:
Temperature Profiles
Optimal temperature ranges differ significantly between methods:
- Heck cyclization: 110°C (ΔG‡ = 98 kJ/mol)
- Acid-catalyzed: 80°C (ΔG‡ = 85 kJ/mol)
- Annulation: 40°C (ΔG‡ = 72 kJ/mol)
Lower activation barriers for annulation methods suggest entropic advantages from pre-organized transition states.
Mechanistic Considerations
Cyclization Pathways
Intramolecular cyclization proceeds through a concerted metalation-deprotonation mechanism in Pd-catalyzed systems. Key steps include:
- Oxidative addition of Pd⁰ to C-Br bond
- Alkene insertion into Pd-C bond
- β-Hydride elimination to regenerate Pd⁰
Density functional theory (DFT) calculations indicate a 1.8 Å Pd-C bond length during the transition state.
Annulation Mechanisms
Base-mediated [3+2] annulation follows a stepwise pathway:
- Deprotonation of indoline-2-thione at C3 (pKₐ ≈ 18 in CH₃CN)
- Michael addition to nitroalkene (ΔG = −42 kJ/mol)
- Nitro group elimination (rate-determining step, ΔG‡ = 67 kJ/mol)
- 5- exo-trig cyclization (ΔG = −28 kJ/mol)
Kinetic isotope effect studies (kH/kD = 2.1) confirm deprotonation as the initial rate-limiting step.
Scalability and Industrial Considerations
Pilot-scale evaluations (100 g batches) reveal critical parameters:
- Heck Method : 58% yield with 92% purity (requires Pd recovery systems)
- Annulation : 68% yield with 88% purity (amenable to continuous flow processing)
- Acid-Catalyzed : 79% yield with 95% purity (corrosion-resistant reactor required)
Energy consumption metrics favor annulation methods (1.2 kWh/mol) over Heck (3.8 kWh/mol) or acid-catalyzed (2.1 kWh/mol) approaches.
Q & A
Q. What are the key structural features of 12H-Pyrido(2,3-a)thieno(2,3-i)carbazole, and how do they influence its biological activity?
The compound belongs to the indolocarbazole family, characterized by fused aromatic rings with nitrogen and sulfur heteroatoms. Its planar structure enables intercalation with DNA or protein targets, as seen in related carbazole derivatives like staurosporine and rebeccamycin . Modifications at nitrogen positions (e.g., alkylation or hydrogenation) significantly alter bioactivity, as demonstrated in indolo[2,3-a]carbazole analogs where hydrogenated alkyl substituents enhanced antibacterial activity against Bacillus anthracis .
Q. What synthetic strategies are employed for this compound derivatives?
A common approach involves photochemical electrocyclization of 3-vinylindoles, yielding pyrido- or thieno-fused carbazoles. This method allows regioselective functionalization and scalability for generating diverse analogs . Alternative routes include multi-step linear syntheses starting from indigo derivatives, enabling selective N-functionalization .
Q. How is the compound characterized structurally, and what analytical methods are critical?
X-ray crystallography and NMR spectroscopy are essential for confirming fused-ring geometry and substituent positions. For example, 11,12-dihydroindolo[2,3-a]carbazole derivatives were validated using H/C NMR and single-crystal X-ray diffraction . Mass spectrometry further ensures molecular weight accuracy, particularly for brominated analogs .
Q. What preliminary biological screening models are used for this compound?
Initial screens often target antimicrobial activity (e.g., Mycobacterium tuberculosis H37Rv) and cytotoxicity against cancer cell lines. For instance, indolo[2,3-a]carbazoles showed moderate inhibition of M. tuberculosis (MIC = 12.5–50 μg/mL) and antitumor activity via DNA intercalation .
Advanced Research Questions
Q. How do substituent modifications at the N-position affect structure-activity relationships (SAR)?
Systematic SAR studies on indolo[2,3-a]carbazoles reveal that hydrogenated alkyl groups (e.g., -CHCH-) enhance antibacterial activity, while bulky alkyl chains reduce potency. Replacing cyanogen (-CN) with carboxamide (-CONH) improved selectivity for B. anthracis over M. tuberculosis, suggesting target-specific interactions . Computational docking studies can further elucidate binding modes to enzymes like protein kinases or topoisomerases .
Q. What mechanisms underlie contradictory bioactivity data across different pathogens?
Discrepancies in inhibition (e.g., weak activity against M. tuberculosis vs. stronger effects on B. anthracis) may stem from differences in cell wall permeability or target enzyme accessibility. Metabolomic profiling and efflux pump inhibition assays are recommended to dissect these variations .
Q. How can photochemical electrocyclization be optimized for scalable synthesis?
Reaction parameters such as UV wavelength, solvent polarity, and catalyst loading (e.g., iodine) significantly impact yield. For example, Lemster et al. (2009) achieved 60–75% yields using toluene under UV light (254 nm) for pyrido/thieno-carbazole formation . Flow chemistry systems could enhance reproducibility and scalability .
Q. What advanced applications exist beyond antimicrobial and anticancer research?
Carbazole derivatives exhibit anion-sensing capabilities due to their π-deficient aromatic systems. 11,12-Dihydroindolo[2,3-a]carbazole forms stable complexes with anions like nitrate, enabling applications in environmental monitoring and supramolecular chemistry . Electrochemical studies also suggest utility in organic semiconductors .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Toxicity data classify this compound as a questionable carcinogen with neoplastigenic potential in mice (TDLo = 72 mg/kg). Decomposition releases toxic NO and SO fumes; thus, use fume hoods and personal protective equipment (PPE) . Waste must be segregated and processed by certified facilities to prevent environmental contamination .
Methodological Resources
Q. How can researchers resolve conflicting cytotoxicity data in carbazole derivatives?
Employ orthogonal assays (e.g., MTT, apoptosis markers, and DNA damage quantification) to validate results. For example, indolo[2,3-a]carbazoles with divergent activity in B. anthracis vs. M. tuberculosis were cross-validated using bacterial growth curves and ATP bioluminescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
